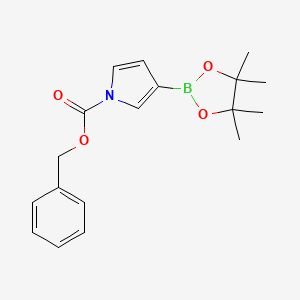

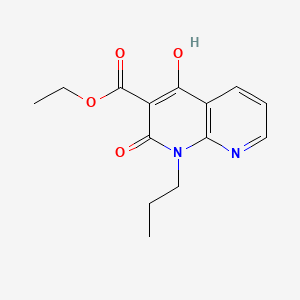

N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine” is an organic intermediate with borate and sulfonamide groups . It is used for experimental and research purposes .

Synthesis Analysis

The compound can be synthesized through nucleophilic and amidation reactions . A detailed synthesis process is not available specifically for this compound, but similar compounds have been synthesized through reactions involving bromoacetamide and potassium acetate .Physical And Chemical Properties Analysis

The compound has a molecular weight of 341.22 . Other specific physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique

Synthesis and Biological Activity

- Antihistaminic and Antifungal Activities : Research has explored the synthesis of compounds related to the given chemical structure, demonstrating potential antihistaminic action through bronchorelaxant effects and antifungal activities against types of fungi like Aspergillus terreus and Aspergillus niger (Genç et al., 2013); (Jafar et al., 2017).

Chemical Synthesis and Characterization

- Synthesis and Structural Characterization : The compound and its derivatives have been synthesized and characterized, providing insights into their structural and vibrational properties. This includes studies on molecular geometry, spectroscopic data analysis, and X-ray diffraction, aiding in the understanding of their chemical behavior and potential applications (Wu et al., 2021).

Medicinal Chemistry and Drug Design

- Anticancer and Analgesic Agents : Compounds derived from the given chemical structure have been investigated for their potential as anti-inflammatory and analgesic agents. These studies involve the synthesis of novel benzodifuranyl and thiazolopyrimidines, showing significant activity against COX-2, which could be promising for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Theoretical Studies and Chemical Analysis

- Density Functional Theory (DFT) Studies : Theoretical studies using DFT have been conducted to analyze the molecular structure, electronic properties, and reaction mechanisms of related compounds. These studies help in predicting the reactivity and stability of novel compounds, contributing to the design of molecules with desired properties (Plesescu et al., 2014).

Applications in Material Science

- Prochelators for Oxidative Stress : Studies have also explored the development of prochelators that respond to hydrogen peroxide, providing hexadentate ligands for chelating metal ions. This application is particularly relevant in preventing metal-promoted oxidative damage, showcasing the compound's potential in material science and biomedical applications (Leed et al., 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

Boronic esters, such as this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .

Mode of Action

The compound, being a boronic ester, plays a crucial role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, affects the carbon-carbon bond formation pathway . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

Boronic esters are generally known for their stability under mild, functional group tolerant reaction conditions . This suggests that they may have favorable pharmacokinetic properties, such as good bioavailability.

Result of Action

The primary result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide array of organic compounds with high enantioselectivity .

Action Environment

The efficacy and stability of this compound, like other boronic esters, can be influenced by various environmental factors. For instance, boronic esters are known to be sensitive to air and moisture . Therefore, these factors need to be carefully controlled during the compound’s storage and use .

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BN3O3/c1-17(2)18(3,4)25-19(24-17)14-11-21-16(22-12-14)20-10-13-6-8-15(23-5)9-7-13/h6-9,11-12H,10H2,1-5H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEHIHHVZOMIFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682255 |

Source

|

| Record name | N-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1218790-01-2 |

Source

|

| Record name | N-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylfuro[2,3-b]pyridine-5-carboxylic acid](/img/structure/B581064.png)

![Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B581066.png)

![3-Bromo-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B581069.png)